molecular formula C25H19ClF3N3O3 B2568947 (E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 732989-94-5

(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2568947
CAS No.: 732989-94-5
M. Wt: 501.89
InChI Key: SSVGJKAKBNQBAK-UHFFFAOYSA-N
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Description

This compound is a structurally complex enamide derivative featuring a trifluoromethyl-substituted phenyl group, a 2,5-dimethylpyrrole core, and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of electron-withdrawing groups (e.g., cyano and trifluoromethyl) likely enhances its metabolic stability and lipophilicity, critical for pharmaceutical applications.

Properties

IUPAC Name

(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O3/c1-14-9-16(15(2)32(14)21-11-18(25(27,28)29)3-5-20(21)26)10-17(13-30)24(33)31-19-4-6-22-23(12-19)35-8-7-34-22/h3-6,9-12H,7-8H2,1-2H3,(H,31,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGJKAKBNQBAK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis based on substructural features and synthesis pathways inferred from the evidence.

Table 1: Structural Analogues and Key Features

Compound (CAS/Name) Core Structure Key Substituents/Functional Groups Potential Implications Reference
879167-95-0: (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Triazine-benzodioxin hybrid Benzodioxin carboxylate, triazine-amino group Enhanced binding to enzymes or receptors
767316-84-7: Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate Pyrroloimidazole core Amino, ester groups Bioavailability via ester hydrolysis
302917-77-7: 5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide Pyrazole-thiophene hybrid Hydrazide, methylthiophene Chelation or metal-binding properties
454428-46-7: Acetamide, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl] Thiadiazole-acetamide hybrid Thiadiazole, diazenyl Photostability or redox activity

Key Observations

Benzodioxin Moieties : Compounds like 879167-95-0 (Table 1) share the 2,3-dihydro-1,4-benzodioxin group with the target molecule. This moiety is associated with improved metabolic stability due to reduced oxidative susceptibility .

Pyrrole Derivatives : The 2,5-dimethylpyrrole core in the target compound resembles pyrroloimidazole systems (e.g., 767316-84-7). Such structures are often leveraged for their planar aromaticity, which facilitates π-π stacking in protein binding .

Trifluoromethyl vs. Thiophene Groups: The trifluoromethyl group in the target compound contrasts with methylthiophene in 302917-77-4.

Research Findings and Limitations

  • Bioactivity Gaps: No direct data on the target compound’s biological activity are available.
  • Computational Predictions: Methods described in (e.g., substructure mining) could identify shared pharmacophores between the target compound and carcinogenic/toxic molecules, aiding safety profiling .
  • Stability Concerns: The cyano group in the target compound may confer susceptibility to nucleophilic attack, unlike more stable carboxylate esters in 767316-84-7 .

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